molecular formula C5H3BrN4 B1443917 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1341878-31-6

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1443917
CAS RN: 1341878-31-6
M. Wt: 199.01 g/mol
InChI Key: TZVSDYULVCJVFJ-UHFFFAOYSA-N
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Description

“8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound that is part of the triazolopyrazine family . It is an important intermediate for the synthesis of many small molecule anticancer drugs .


Synthesis Analysis

The synthesis of “this compound” involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolopyrazine ring . This ring is a key feature of the compound and plays a crucial role in its biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A range of synthesis methods for triazolo[4,3-a]pyrazine derivatives have been explored. For instance, indolizine derivatives were obtained by reacting pyridinium salts with dimethyl acetylenedicarboxylate (Dawood, 2004). Similarly, a novel synthesis method for 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines was reported by Lee et al., involving an intramolecular condensation reaction (Lee et al., 1989).

  • Chemical Reactions and Properties : Various chemical reactions and properties of triazolo[4,3-a]pyrazine derivatives have been studied. For example, Salem et al. reported a synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} (Salem et al., 2016). In another study, Prakash et al. synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activities (Prakash et al., 2011).

Biological and Pharmaceutical Applications

  • Anticonvulsant Activity : Kelley et al. synthesized several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and evaluated them for anticonvulsant activity. Some compounds showed potent activity against seizures (Kelley et al., 1995).

  • Antimicrobial Properties : The antibacterial properties of various triazolo[4,3-a]pyrazine derivatives were also explored. Govori et al. synthesized compounds like 8-amino-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, demonstrating significant antibacterial properties (Govori et al., 2009).

  • Cardiovascular Agents : Sato et al. studied the synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolo[4,3-a]pyrazines (Sato et al., 1980).

Future Directions

The future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” could involve further studies on its potential as a therapeutic agent, given its role as an intermediate in the synthesis of anticancer drugs . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

The primary target of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is the γ-aminobutyric acid (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound, like other benzodiazepines, binds to the GABA A receptors . This binding results in an increase in the affinity of the receptor to GABA, enhancing its inhibitory effect . The effects of this compound can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil .

Biochemical Pathways

This compound affects the GABAergic pathway . By binding to the GABA A receptors, it enhances the inhibitory effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitation .

Pharmacokinetics

It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics .

Result of Action

The binding of this compound to GABA A receptors leads to an increase in the inhibitory effect of GABA. This results in neuron hyperpolarization, thereby decreasing neuronal excitation . This can lead to effects such as sedation, muscle relaxation, and anxiolysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures and protected from light to maintain its stability . Furthermore, the presence of other substances, such as contaminants in pharmaceutical products, can negatively influence the safety and toxicological profile of the final drug .

properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSDYULVCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341878-31-6
Record name 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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